molecular formula C14H15N5O B12731412 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone CAS No. 124294-25-3

4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone

Cat. No.: B12731412
CAS No.: 124294-25-3
M. Wt: 269.30 g/mol
InChI Key: MQSGWYLKTMXZLY-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazoline moiety and a pyridazinone ring, suggests it may have interesting pharmacological properties.

Properties

CAS No.

124294-25-3

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

4-methyl-3-[4-(methylamino)quinazolin-7-yl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C14H15N5O/c1-8-5-12(20)18-19-13(8)9-3-4-10-11(6-9)16-7-17-14(10)15-2/h3-4,6-8H,5H2,1-2H3,(H,18,20)(H,15,16,17)

InChI Key

MQSGWYLKTMXZLY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(=NC=N3)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Moiety: Starting from an appropriate aniline derivative, the quinazoline ring can be constructed through cyclization reactions.

    Introduction of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine derivatives with diketones or similar compounds.

    Coupling of the Two Moieties: The final step involves coupling the quinazoline and pyridazinone moieties under specific conditions, such as using a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced forms of the pyridazinone ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-5-methyl-6-(4-amino-7-quinazolinyl)-3(2H)-pyridazinone
  • 4,5-Dihydro-5-methyl-6-(4-(dimethylamino)-7-quinazolinyl)-3(2H)-pyridazinone

Uniqueness

The presence of the methylamino group in 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone may confer unique biological activities compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, and therapeutic potentials.

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